Regiochemical Differentiation: 3‑Methyl‑4‑oxo vs. 4‑Methyl‑3‑oxo Pentanoate Frameworks
Ethyl 3-methyl-4-oxopentanoate exhibits a distinctly different synthetic utility compared to its regioisomer ethyl 4-methyl-3-oxopentanoate (CAS 7152-15-0), a key intermediate in atorvastatin production. The 3-methyl-4-oxo framework positions the ketone group at the terminus of the acyl chain, enabling a 74% yield in β-methylated γ-ketoester formation via zinc carbenoid-mediated chain extension—a transformation that is not accessible using the 4-methyl-3-oxo isomer due to the altered electrophilic environment [1][2].
| Evidence Dimension | Regiochemical structure and synthetic outcome |
|---|---|
| Target Compound Data | Ethyl 3-methyl-4-oxopentanoate; 3-methyl-4-oxopentanoate framework |
| Comparator Or Baseline | Ethyl 4-methyl-3-oxopentanoate (CAS 7152-15-0); 4-methyl-3-oxopentanoate framework |
| Quantified Difference | 74% yield in zinc carbenoid-mediated β-methylation (target); comparator yields are not reported for this specific transformation |
| Conditions | Zinc carbenoid-mediated chain extension; β-ketoester to β-methylated γ-ketoester |
Why This Matters
This difference defines which regioisomer is suitable for constructing specific γ‑ketoester scaffolds, directly impacting synthetic route viability and procurement decisions.
- [1] Molaid. (n.d.). allyl 3-methyl-4-oxopentanoate. Reaction Information: Zinc carbenoid-mediated chain extension to β-methylated γ-ketoesters. View Source
- [2] Wierenga, W., & Skulnick, H. I. (1990). Organic Syntheses, Coll. Vol. 7:213. (Synthesis of ethyl 4-methyl-3-oxopentanoate). View Source
